Pyrazole derivative 11
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Overview
Description
Pyrazole derivative 11 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered attention due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 11 typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of a β-diketone with hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction is often catalyzed by acids or bases to enhance the yield and selectivity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of transition-metal catalysts, such as palladium or copper, can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyrazole derivative 11 undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common for pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated pyrazoles, nitropyrazoles, and sulfonated pyrazoles.
Scientific Research Applications
Pyrazole derivative 11 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of pyrazole derivative 11 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, disrupting cellular processes and leading to anticancer activity . The exact pathways and molecular targets can vary depending on the specific structure and substituents of the pyrazole derivative .
Comparison with Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Indazole: A fused bicyclic compound containing a pyrazole ring fused to a benzene ring.
Uniqueness of Pyrazole Derivative 11: this compound stands out due to its specific substituents, which confer unique biological activities and chemical properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C22H15Cl2N5O3 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-1-(3-chloropyridin-2-yl)-3-(pyridin-3-ylcarbamoyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C22H15Cl2N5O3/c23-14-7-5-13(6-8-14)20-16(11-18(30)31)19(22(32)27-15-3-1-9-25-12-15)28-29(20)21-17(24)4-2-10-26-21/h1-10,12H,11H2,(H,27,32)(H,30,31) |
InChI Key |
RHWMIURMWNGDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NN(C(=C2CC(=O)O)C3=CC=C(C=C3)Cl)C4=C(C=CC=N4)Cl |
Origin of Product |
United States |
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